A Technical Guide to the Stereospecific Biological Activities of R-Flurbiprofen and S-Flurbiprofen
A Technical Guide to the Stereospecific Biological Activities of R-Flurbiprofen and S-Flurbiprofen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flurbiprofen, a member of the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), is commercially available as a racemic mixture of its two enantiomers: R-(-)-flurbiprofen and S-(+)-flurbiprofen.[1][2] While structurally mirror images, these stereoisomers possess profoundly different pharmacological profiles. The S-enantiomer is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, accounting for the racemate's primary anti-inflammatory and analgesic effects, as well as its associated gastrointestinal toxicity.[2][3][4] In stark contrast, R-flurbiprofen is virtually inactive against COX enzymes at therapeutic concentrations.[2][3][5] This guide elucidates the distinct biological activities of each enantiomer, revealing that R-flurbiprofen is not an inert "distomer" but a pharmacologically active molecule with unique mechanisms of action, including modulation of the endocannabinoid system and inhibition of prostaglandin transport.[5][6] Understanding these stereospecific differences is critical for the rational design of targeted therapeutics with improved efficacy and safety profiles.
Introduction: The Critical Role of Chirality in Flurbiprofen's Pharmacology
In pharmacology, the three-dimensional structure of a drug molecule is paramount to its interaction with biological targets. For chiral drugs like flurbiprofen, the two enantiomers can exhibit significant differences in pharmacokinetics and pharmacodynamics.[1][7] The S-enantiomer of profen NSAIDs is typically the "eutomer," the form responsible for the desired therapeutic effect of COX inhibition, while the R-enantiomer is the "distomer," which may be less active, inactive, or contribute to different, sometimes undesirable, effects.[8]
Flurbiprofen is notable because its R-enantiomer does not undergo significant chiral inversion to the active S-form in humans, meaning the distinct activities of each isomer are preserved in vivo.[1][2][3] This characteristic makes the flurbiprofen enantiomers an exceptional model for studying the downstream consequences of COX-dependent and COX-independent pathways. This guide provides a detailed examination of their divergent mechanisms, comparative biological effects, and the experimental protocols required to characterize them.
The Canonical NSAID Pathway: S-Flurbiprofen as a Potent COX-1/COX-2 Inhibitor
The primary mechanism of action for traditional NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain, inflammation, and fever.[9][10][11]
S-Flurbiprofen is a potent, non-selective inhibitor of both major COX isoforms, COX-1 and COX-2.[12]
-
COX-1 Inhibition: The inhibition of the constitutively expressed COX-1 isoform is responsible for the classic side effects of NSAIDs, particularly gastrointestinal damage, as COX-1 is crucial for maintaining the protective mucosal lining of the stomach.[4][9]
-
COX-2 Inhibition: Inhibition of the inducible COX-2 enzyme, which is upregulated at sites of inflammation, is the basis for the anti-inflammatory and analgesic effects of the drug.[9][13]
The potent inhibition of both enzymes by S-flurbiprofen explains its efficacy in treating inflammatory conditions like rheumatoid arthritis and osteoarthritis, as well as its potential for gastrointestinal adverse events.[4][14][15]
In contrast, R-flurbiprofen is a very weak COX inhibitor, with an inhibitory potency several orders of magnitude lower than its S-counterpart.[2][16] Studies have shown that at therapeutic concentrations, its contribution to COX inhibition is negligible.[3][5] This fundamental difference is the primary reason for R-flurbiprofen's significantly improved gastrointestinal safety profile.[3][4]
Data Presentation: Comparative COX Inhibition
| Enantiomer | Target | IC₅₀ (approx.) | Primary Outcome | Reference |
| S-Flurbiprofen | COX-1 | ~0.1 - 0.5 µM | Anti-inflammatory, Analgesic, GI Toxicity | [12] |
| COX-2 | ~0.4 - 0.5 µM | Anti-inflammatory, Analgesic | [12] | |
| R-Flurbiprofen | COX-1 | > 100 µM | Negligible Inhibition | [2][6] |
| COX-2 | > 200 µM | Negligible Inhibition | [6] |
Beyond Cyclooxygenase: The Novel Mechanisms of R-Flurbiprofen
The discovery that R-flurbiprofen possesses significant analgesic properties despite its lack of COX inhibition spurred investigation into alternative mechanisms of action.[3][5] Research has unveiled a complex pharmacological profile that clearly distinguishes it from its S-enantiomer.
Modulation of the Endocannabinoid System
One of the most significant findings is R-flurbiprofen's interaction with the endocannabinoid system, which plays a crucial role in pain modulation. R-flurbiprofen alleviates neuropathic pain by restoring the balance of endocannabinoids (eCBs), such as anandamide (AEA), which is disrupted following nerve injury.[5] It achieves this through a dual mechanism:
-
Inhibition of FAAH: R-flurbiprofen inhibits the activity of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of AEA.[5][17]
-
Substrate-Selective COX-2 Inhibition: While not inhibiting prostaglandin synthesis from arachidonic acid, R-profens can act as substrate-selective inhibitors of COX-2, preventing the enzyme from oxygenating and degrading endocannabinoids like 2-arachidonoylglycerol (2-AG) and AEA.[17][18]
This combined action increases the local concentration and tone of endogenous cannabinoids, leading to reduced glutamate release in the spinal cord and attenuation of pain signaling.[5]
Intracellular Prostaglandin Trapping via MRP4 Inhibition
A second novel mechanism involves the transport of prostaglandins. R-flurbiprofen has been shown to inhibit the multidrug resistance-associated protein 4 (MRP4, or ABCC4) , a key membrane transporter responsible for exporting prostaglandins (like PGE₂) out of the cell.[2][6] By blocking this transporter, R-flurbiprofen effectively "traps" prostaglandins inside the cell, preventing them from acting on their cell surface receptors in an autocrine or paracrine fashion.[6][19] This leads to a reduction in extracellular prostaglandin levels and subsequent inflammatory signaling, even without direct inhibition of the COX enzymes that produce them.[2][6]
Additional COX-Independent Signaling Pathways
R-flurbiprofen has also been implicated in other signaling cascades:
-
Rho-ROCK Pathway: Some studies suggest that the effects of certain NSAIDs, including R-flurbiprofen, in reducing the production of amyloid-beta 42 (Aβ42) may be related to the inhibition of the Rho-ROCK pathway.[20] This has positioned R-flurbiprofen as an investigational compound for Alzheimer's disease.[8][20]
-
NF-κB Signaling: Both enantiomers can regulate signaling pathways that converge on nuclear factor kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[6][9]
Caption: Differential mechanisms of S- and R-flurbiprofen.
Experimental Methodologies for Stereospecific Characterization
Distinguishing the biological activities of R- and S-flurbiprofen requires specific and validated assays. Below are protocols for key experiments that form the foundation of such an investigation.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To quantify and compare the inhibitory potency (IC₅₀) of R- and S-flurbiprofen against COX-1 and COX-2 enzymes. This assay is fundamental to demonstrating the primary mechanistic difference between the enantiomers.
Methodology: A colorimetric COX inhibitor screening assay is a common and reliable method.[13][21] It measures the peroxidase activity of COX, which generates a colored product that can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's specifications.
-
Prepare a solution of Heme cofactor.
-
Prepare the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Prepare a stock solution of Arachidonic Acid (substrate).
-
Prepare serial dilutions of R-flurbiprofen, S-flurbiprofen, and a positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL of the appropriate enzyme (COX-1 or COX-2).
-
10 µL of the test compound dilution (R-flurbiprofen, S-flurbiprofen, or control). For 100% activity wells, add 10 µL of vehicle (DMSO).
-
-
Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed immediately by 20 µL of Arachidonic Acid solution to all wells.
-
Shake the plate for 10-20 seconds and begin reading the absorbance at 590 nm every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Causality and Validation: The use of purified enzymes and specific substrates allows for the direct measurement of enzyme inhibition, isolating this effect from other cellular processes. Including both COX-1 and COX-2 allows for the determination of selectivity. Positive controls with known IC₅₀ values validate that the assay is performing correctly, while the vehicle control establishes the baseline enzyme activity.
Caption: Experimental workflow for the in vitro COX inhibition assay.
Protocol 2: Cell-Based NF-κB Translocation Assay
Objective: To assess the effects of R- and S-flurbiprofen on the activation of the NF-κB signaling pathway, a key downstream effector of inflammation.
Methodology: A high-content imaging assay is used to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon cellular stimulation.[22]
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., A549 or HeLa cells) in appropriate media.
-
Seed 5,000-10,000 cells per well in a 96-well imaging plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare dilutions of R-flurbiprofen, S-flurbiprofen, and a known NF-κB inhibitor (e.g., BAY 11-7082) in cell culture media.
-
Remove the old media from the cells and add the media containing the test compounds.
-
Incubate for 1-2 hours.
-
-
Cellular Stimulation:
-
Prepare a stimulating agent such as Tumor Necrosis Factor-alpha (TNF-α, final concentration 10 ng/mL) or Interleukin-1 beta (IL-1β).[22]
-
Add the stimulus to all wells except the unstimulated (negative control) wells.
-
Incubate for 30-60 minutes to induce NF-κB translocation.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% Bovine Serum Albumin (BSA) for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 (e.g., Rabbit anti-p65) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 Goat anti-Rabbit) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system. Capture at least two channels (one for the nucleus, one for NF-κB p65).
-
Use image analysis software to:
-
Identify the nuclear and cytoplasmic compartments of each cell.
-
Measure the mean fluorescence intensity of p65 in both compartments.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of translocation.
-
-
Causality and Validation: This cell-based assay provides functional data on a key inflammatory pathway. Comparing unstimulated, stimulated (vehicle), and positive inhibitor controls is essential. The visual nature of the data provides robust, quantifiable evidence of a compound's effect on this specific cellular process.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory effects of R- and S-flurbiprofen in an acute inflammatory pain model.[23][24]
Methodology: This is a classic model where a localized inflammatory response is induced in the paw of a rodent by injecting carrageenan. The resulting edema (swelling) is a quantifiable measure of inflammation.
Step-by-Step Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimate male Sprague-Dawley rats (180-220g) for at least one week.
-
Randomly divide animals into groups (n=6-8 per group): Vehicle control, S-Flurbiprofen (e.g., 10 mg/kg), R-Flurbiprofen (e.g., 10 mg/kg), and Positive Control (e.g., Indomethacin, 5 mg/kg).
-
-
Compound Administration:
-
Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the baseline, V₀).
-
Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the paw volume increase (edema) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Causality and Validation: This in vivo model integrates the pharmacokinetic and pharmacodynamic properties of the compounds. S-flurbiprofen is expected to significantly reduce paw edema due to its potent COX inhibition. R-flurbiprofen is expected to show minimal to no effect in this acute inflammation model, clearly differentiating its in vivo activity profile from its S-enantiomer.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Conclusion and Future Directions
The pharmacological activities of flurbiprofen's enantiomers are strikingly divergent. S-flurbiprofen is a conventional, potent NSAID whose actions are almost entirely attributable to the non-selective inhibition of COX-1 and COX-2. In contrast, R-flurbiprofen is a pharmacologically distinct entity that lacks significant COX-inhibiting activity. Its analgesic effects are mediated through novel, COX-independent mechanisms, including the modulation of the endocannabinoid system and the inhibition of prostaglandin transport via MRP4.
This stereospecificity has profound implications for drug development. The separation of potent analgesia from COX-inhibition-related toxicity makes R-flurbiprofen an attractive candidate for treating conditions where chronic pain, particularly of neuropathic origin, is a primary symptom and the risks of gastrointestinal complications are high.[3][5] Furthermore, its activity in other pathways, such as the Rho-ROCK pathway, suggests potential applications in neurodegenerative diseases like Alzheimer's.[20] Future research should continue to explore these unique pathways to fully harness the therapeutic potential of this "inactive" enantiomer.
References
-
Geisslinger, G., et al. (1996). New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers. Journal of Clinical Pharmacology, 36(6), 513-520. Available at: [Link]
-
Menzel-Soglowek, S., et al. (1992). Clinical pharmacokinetics of flurbiprofen and its enantiomers. Clinical Pharmacokinetics, 23(5), 380-394. Available at: [Link]
-
Aun, C., et al. (1995). Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. Journal of Clinical Pharmacology, 35(12), 1146-1153. Available at: [Link]
-
Bishay, P., et al. (2010). R-flurbiprofen reduces neuropathic pain in rodents by restoring endogenous cannabinoids. PLoS One, 5(5), e10628. Available at: [Link]
-
Lotsch, J., & Geisslinger, G. (2011). Non-opioid Analgesics and the Endocannabinoid System. Current Pharmaceutical Design, 17(14), 1377-1390. Available at: [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. Available at: [Link]
-
Wobst, I., et al. (2017). R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. International Journal of Molecular Sciences, 18(1), 68. Available at: [Link]
-
ResearchGate. Effects of R‐flurbiprofen and the oxygenated metabolites of endocannabinoids in inflammatory pain mice models. Available at: [Link]
-
Davies, N. M., et al. (1998). Enantiomers of flurbiprofen can distinguish key pathophysiological steps of NSAID enteropathy in the rat. Gut, 43(5), 633-639. Available at: [Link]
-
Straube, A., et al. (1997). Disposition and effects of flurbiprofen enantiomers in human serum and blister fluid. British Journal of Clinical Pharmacology, 43(5), 487-493. Available at: [Link]
-
Wobst, I., et al. (2017). R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. International Journal of Molecular Sciences, 18(1), 68. Available at: [Link]
-
Shimojo, M., et al. (2008). The therapeutic effects of Rho-ROCK inhibitors on CNS disorders. Progress in Neurobiology, 84(2), 107-121. Available at: [Link]
-
Karlsson, J., & Fowler, C. J. (2014). Inhibition of Endocannabinoid Metabolism by the Metabolites of Ibuprofen and Flurbiprofen. PLoS One, 9(7), e103589. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Flurbiprofen Axetil?. Available at: [Link]
-
Science.gov. r-flurbiprofen reduces neuropathic: Topics by Science.gov. Available at: [Link]
-
Patsnap Synapse. (2024). What is Flurbiprofen used for?. Available at: [Link]
-
PubChem. Flurbiprofen. Available at: [Link]
-
Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-41. Available at: [Link]
-
Urban Spine and Joint. (2024). Flurbiprofen. Available at: [Link]
-
ResearchGate. Bioinversion of R-flurbiprofen to S-flurbiprofen at various dose levels in rat, mouse, and monkey. Available at: [Link]
-
PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Available at: [Link]
-
ResearchGate. Molecular structures of (S)-and (R)-flurbiprofen. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Flurbiprofen Sodium?. Available at: [Link]
-
MedlinePlus. (2021). Flurbiprofen. Available at: [Link]
-
Wikipedia. Flurbiprofen. Available at: [Link]
-
Brogden, R. N., et al. (1979). Flurbiprofen: a review of its pharmacological properties and therapeutic use in rheumatic diseases. Drugs, 18(6), 417-438. Available at: [Link]
-
Huang, L., et al. (2022). Flurbiprofen axetil alleviates the effect of formalin-induced inflammatory pain on the cognitive function of rats with mild cognitive impairment through the AMPKα/NF-κB signaling pathway. Annals of Translational Medicine, 10(22), 1222. Available at: [Link]
-
Al-Shorbagy, M. I., et al. (2022). Design of Targeted Flurbiprofen Biomimetic Nanoparticles for Management of Arthritis: In Vitro and In Vivo Appraisal. Pharmaceutics, 14(1), 160. Available at: [Link]
-
Wehde, E., et al. (2020). Single-Cell Analysis of Multiple Steps of Dynamic NF-κB Regulation in Interleukin-1α-Triggered Tumor Cells Using Proximity Ligation Assays. Cancers, 12(9), 2588. Available at: [Link]
-
Khan, N., et al. (2022). Efficient microwave synthesis of flurbiprofen derivatives and their enhancement of efficacy in chronic inflammatory pain models and gastro-protective potential in post-operative model. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 843-855. Available at: [Link]
-
Sasso, O., et al. (2015). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Bioorganic & Medicinal Chemistry, 23(17), 5557-5568. Available at: [Link]
-
Springer Nature Experiments. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity. Available at: [Link]
-
Karlsson, J., & Fowler, C. J. (2014). Inhibition of Endocannabinoid Metabolism by the Metabolites of Ibuprofen and Flurbiprofen. PLoS ONE, 9(7), e103589. Available at: [Link]
-
MDPI. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. Available at: [Link]
-
ScienceDirect. Flurbiprofen in the symptomatic management of rheumatoid arthritis: A valuable alternative. Available at: [Link]
-
O'Brien, T., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. High-Content Screening, 1-24. Available at: [Link]
-
ResearchGate. (PDF) R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. Available at: [Link]
-
Hoesel, B., & Schmid, J. A. (2013). Monitoring the Levels of Cellular NF-κB Activation States. Cancers, 5(2), 481-509. Available at: [Link]
-
ResearchGate. (PDF) Flurbiprofen@ZIF-8 nanoformulation with potential for analgesia. Available at: [Link]
-
Schmidt, H., et al. (2011). R-flurbiprofen Attenuates Experimental Autoimmune Encephalomyelitis in Mice. PLoS One, 6(11), e27234. Available at: [Link]
-
ResearchGate. What methods can be used to detect NF-kB activation?. Available at: [Link]
Sources
- 1. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomers of flurbiprofen can distinguish key pathophysiological steps of NSAID enteropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R-flurbiprofen reduces neuropathic pain in rodents by restoring endogenous cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Flurbiprofen Axetil? [synapse.patsnap.com]
- 10. What is Flurbiprofen used for? [synapse.patsnap.com]
- 11. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 12. apexbt.com [apexbt.com]
- 13. benchchem.com [benchchem.com]
- 14. Flurbiprofen: MedlinePlus Drug Information [medlineplus.gov]
- 15. Flurbiprofen: a review of its pharmacological properties and therapeutic use in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Non-opioid Analgesics and the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Endocannabinoid Metabolism by the Metabolites of Ibuprofen and Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. r-flurbiprofen reduces neuropathic: Topics by Science.gov [science.gov]
- 20. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academicjournals.org [academicjournals.org]
- 22. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Flurbiprofen axetil alleviates the effect of formalin-induced inflammatory pain on the cognitive function of rats with mild cognitive impairment through the AMPKα/NF-κB signaling pathway - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 24. tandfonline.com [tandfonline.com]
